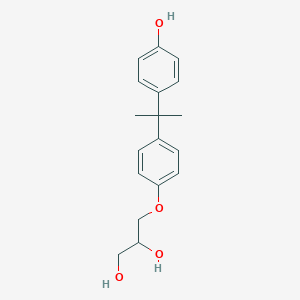

4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether

Description

4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether, also known as Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H₂O; CAS 5581-32-8), is a derivative of bisphenol A (BPA) with two 2,3-dihydroxypropyl groups attached to its phenolic rings. It is synthesized via the hydrolysis of Bisphenol A diglycidyl ether (BADGE), a common epoxy resin precursor, or as a degradation byproduct of dental monomers like BisGMA (2,2-bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane) . BADGE·2H₂O serves as a monomer for poly(hydroxyurethanes) in eco-friendly polymer synthesis and is widely used as an analytical standard in food, cosmetics, and environmental testing due to its endocrine-disrupting properties .

Properties

IUPAC Name |

3-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-18(2,13-3-7-15(20)8-4-13)14-5-9-17(10-6-14)22-12-16(21)11-19/h3-10,16,19-21H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZZIXGIFLTKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Step Synthesis via Oxyethane Addition to Dihydroxyphenyl Propane

A patented industrial method (CN104387247A) describes a one-step synthesis of bis-hydroxyethyl bisphenol A ether, which is structurally related to this compound. The process involves:

- Washing and drying a high-pressure autoclave.

- Charging with dihydroxyphenyl propane (a bisphenol A derivative) and a composite catalyst, typically 1,1'-bis(diphenylphosphine)ferrocene combined with a base such as potassium carbonate or lithium hydroxide.

- Evacuating air and purging with nitrogen to maintain an inert atmosphere.

- Heating to approximately 160 °C under vacuum to remove impurities.

- Adding oxyethane (ethylene oxide) gradually while maintaining reaction temperature between 150 °C and 175 °C and pressure between -0.05 MPa and 0.5 MPa.

- Continuing the reaction until pressure stabilizes, indicating completion.

- Cooling and neutralizing with glacial acetic acid, then collecting the product.

- High product purity with bis-hydroxyethyl bisphenol A ether content exceeding 95%.

- Low residual starting material (<3 ppm dihydroxyphenyl propane).

- Low color number (Pt-Co units between 15-20), indicating product quality.

- Single-stage process with reduced energy consumption and simplified operation.

Reaction Conditions and Results Summary:

| Parameter | Typical Range/Value |

|---|---|

| Reaction temperature | 150 °C – 175 °C |

| Reaction pressure | -0.05 MPa – 0.5 MPa |

| Catalyst | 1,1'-bis(diphenylphosphine)ferrocene + K2CO3 or LiOH |

| Oxyethane addition | ~283 – 300 g per 700 g bisphenol A derivative |

| Reaction time | Until pressure stabilizes (varies) |

| Product purity (bis-hydroxyethyl bisphenol A ether) | >95% |

| Residual dihydroxyphenyl propane | <3 ppm |

| Hydroxyl value | ~351 – 352 mg KOH/g |

| Color (Pt-Co units) | 15 – 20 |

Base-Catalyzed Reaction Using Glycerol Carbonate or Diethyl Carbonate

Another method described in WO2017112881A1 involves reacting bisphenol A derivatives with glycerol carbonate or diethyl carbonate in the presence of a base catalyst such as potassium carbonate. This method produces bisphenol A bis(2,3-dihydroxypropyl) ether via an etherification reaction under solvent-free conditions.

- The reaction proceeds via in-situ formation of glycerol carbonate or direct use of commercially available glycerol carbonate.

- The reaction is catalyzed by carbonate salts (e.g., potassium carbonate) facilitating the ring-opening of the carbonate and subsequent ether bond formation.

- This method is environmentally friendly due to solvent-free operation and mild conditions.

- The product can be further polymerized with vinyl carboxylic acids to form vinyl ester resins.

| Parameter | Typical Range/Value |

|---|---|

| Catalyst | Potassium carbonate |

| Temperature | Moderate, typically 100 °C – 160 °C |

| Solvent | Solvent-free or minimal solvent use |

| Reactants | Bisphenol A + glycerol carbonate or diethyl carbonate |

| Reaction time | Several hours (varies by scale) |

Epoxy Ring-Opening Method with Glycidol or Epichlorohydrin

Though less detailed in the provided sources, classical methods involve reacting bisphenol A with epichlorohydrin or glycidol under alkaline conditions to form diglycidyl ethers, which upon hydrolysis yield bisphenol A bis(2,3-dihydroxypropyl) ether derivatives. This method is widely used in epoxy resin manufacturing.

Comparative Analysis of Preparation Methods

| Aspect | One-Step Oxyethane Addition (CN104387247A) | Carbonate Salt Catalyzed (WO2017112881A1) | Epoxy Ring-Opening Method |

|---|---|---|---|

| Reaction Type | Etherification with oxyethane | Etherification via carbonate ring-opening | Epoxide ring-opening |

| Catalyst | Organometallic phosphine + base | Potassium carbonate | Alkali (NaOH, KOH) |

| Temperature Range | 150 °C – 175 °C | ~100 °C – 160 °C | Variable, often ~50-80 °C |

| Pressure | Vacuum to slight positive pressure | Atmospheric or slight pressure | Atmospheric |

| Purity of Product | >95% bis-hydroxyethyl bisphenol A ether | High purity | High, but variable |

| Process Complexity | Single-step, industrially scalable | Mild, solvent-free | Multi-step, requires control |

| Environmental Considerations | Moderate energy use, inert atmosphere | Solvent-free, greener approach | Uses epichlorohydrin, toxic reagent |

Research Findings and Industrial Implications

- The one-step oxyethane addition method provides a high-yield, high-purity product suitable for industrial scale-up with relatively low energy consumption and simplified processing steps.

- The use of 1,1'-bis(diphenylphosphine)ferrocene as a catalyst component enhances reaction efficiency and product quality.

- The carbonate salt catalyzed method offers an environmentally friendlier alternative with solvent-free conditions and potential for vinyl ester resin precursors.

- Control of reaction temperature, pressure, and catalyst composition is critical to minimize side products such as mono-hydroxyethyl bisphenol A ether and residual starting materials.

- Color and hydroxyl value measurements serve as quality control parameters to ensure consistent product characteristics.

Chemical Reactions Analysis

4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halogens.

Hydrolysis: The compound can hydrolyze to form Bisphenol A and other hydrolysis products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . Major products formed from these reactions include various derivatives of Bisphenol A and its corresponding alcohols .

Scientific Research Applications

4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether involves its interaction with estrogen receptors and androgen receptors . It acts as an agonist on estrogen receptors and an antagonist on androgen receptors, leading to various biological effects . The compound can interfere with spermatogenesis and impair male reproductive function . Additionally, it induces the expression of the orphan nuclear receptor Nur77 gene and increases steroidogenesis in mouse testicular Leydig cells .

Comparison with Similar Compounds

Structural and Functional Comparison

BADGE·2H₂O belongs to a family of bisphenol derivatives with modified hydroxyl and glycidyl groups. Key structural analogs include:

Key Differences :

- Bisphenol Core: BADGE·2H₂O and BFDGE·2H₂O differ in their bisphenol backbone (A vs. F), affecting solubility and interaction with estrogen receptors .

Stability and Degradation Pathways

- BADGE·2H₂O: Forms via hydrolysis of BADGE under aqueous conditions or enzymatic degradation of BisGMA by cholesterol esterase (CEase) . In contrast, fluorinated urethane monomers (e.g., F3LHT) resist CEase-mediated degradation .

- Chlorinated Derivatives : BADGE·2HCl and BFDGE·2HCl show prolonged stability in canned foods and epoxy coatings due to reduced susceptibility to hydrolysis .

- Environmental Fate: BADGE·2H₂O is identified as a transformation product in UV-aged epoxy coatings, alongside 4-cumylphenol and bisphenol A .

Toxicity and Endocrine Effects

- Co-detection with BPF and BPE in urine highlights cumulative ED risks .

- Regulatory Status : BADGE·2H₂O is monitored in food packaging under EU regulations, while its chlorinated derivatives face stricter controls due to migration risks .

Analytical Detection Methods

- HPLC-FLD : Optimized for urinary BADGE·2H₂O quantification with solid-phase extraction (SPE), achieving detection limits of 0.1–0.5 ng/mL .

- UPLC-MS/MS: Used for simultaneous detection of BADGE·2H₂O and novolac glycidyl ethers in food matrices, offering superior sensitivity and resolution .

- Chromatographic Challenges : Co-elution with structurally similar compounds (e.g., BFDGE·2H₂O) necessitates advanced column phases like Scherzo SM-C18 .

Biological Activity

4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether, commonly referred to as BPA diglycidyl ether, is a derivative of bisphenol A (BPA) that has garnered attention due to its potential biological activities and implications in health and environmental contexts. This article explores the compound's biological activity, including its effects on human health, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₈H₂₂O₄

- Molecular Weight : 306.37 g/mol

- CAS Number : 22146184

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Endocrine Disruption :

-

Dermal Absorption and Toxicity :

- Research indicates that the dermal absorption rates of BPA diglycidyl ether vary significantly across species. For instance, human skin shows a lower permeability compared to rat and mouse skin, suggesting a reduced risk of systemic toxicity through dermal exposure . However, significant metabolism occurs upon penetration, converting the compound into various metabolites that may retain biological activity.

- Allergic Reactions :

The mechanisms through which this compound exerts its biological effects include:

- Estrogenic Activity : The compound can bind to estrogen receptors, leading to altered gene expression associated with reproductive functions.

- Oxidative Stress Induction : Studies have indicated that exposure can result in increased oxidative stress markers in liver tissues, contributing to hepatotoxicity .

Table 1: Summary of Key Research Findings

| Study Reference | Subject | Findings |

|---|---|---|

| Boogaard et al. (2000) | Human, Rat, Mouse Skin | Demonstrated differential dermal absorption rates; significant metabolism observed during absorption. |

| Geier et al. (2010) | Occupational Exposure | Identified allergic reactions in workers exposed to bisphenol A diglycidyl ether; 58% positive reactions in patch tests. |

| Hagvall et al. (2016) | Patch Test Study | Positive reactions observed at concentrations as low as 0.01% in patients tested with epoxy resins containing BPA diglycidyl ether. |

Q & A

Q. How should researchers address potential contamination during sample preparation for this compound?

- Protocol : Use glassware pre-rinsed with methanol to avoid leaching from plastic labware. Include procedural blanks to monitor background contamination, especially in food packaging or biological studies where cross-reactivity with BADGE derivatives (e.g., BADGE·2H₂O) is common .

- Validation : Confirm method specificity using high-resolution mass spectrometry (HRMS) to distinguish structural analogs like Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2Cl) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for weighing powdered standards .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. The compound has limited shelf life (typically 12–18 months) and should be re-validated via HPLC before use .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between this compound and its chlorinated derivatives?

- Experimental design : Compare in vitro assays (e.g., enzyme inhibition or cell viability) using pure standards of BADGE·2H₂O and BADGE-2Cl. For instance, pancreatic cholesterol esterase inhibition assays show BADGE-2Cl exhibits 3× higher inhibitory potency than the non-chlorinated form .

- Data interpretation : Use computational modeling (e.g., molecular docking) to correlate structural differences (e.g., chlorine substitution) with binding affinities to biological targets .

Q. What advanced techniques enable the study of this compound’s role in polymer network dynamics, such as vitrimers?

- Methodology : Employ time-temperature superposition (TTS) rheology to analyze stress relaxation in epoxy vitrimers. For example, DHEBA (bisphenol A bis(2,3-dihydroxypropyl) ether) modifies crosslink density in glutaric anhydride-DGEBA networks, reducing relaxation activation energy by 30% compared to unmodified systems .

- Characterization : Use ¹H NMR to monitor transesterification kinetics and ATR-IR to track hydroxyl group consumption during network rearrangement .

Q. How can metabolomics approaches elucidate the compound’s biological fate in human populations?

- Workflow : Perform non-targeted metabolomics on serum or urine using LC-HRMS. A 2021 study identified elevated BADGE·2H₂O levels in obese patients with binge-eating disorder, suggesting dietary exposure from canned food linings .

- Data integration : Combine with epidemiological data (e.g., food frequency questionnaires) to correlate exposure levels with metabolic perturbations, such as altered fatty acid ratios .

Q. What strategies improve the sensitivity of this compound detection in complex food matrices?

- Optimization : Derivatize with dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance fluorescence signal intensity in HPLC-FLD .

- Matrix cleanup : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) for lipid-rich samples, followed by dispersive SPE with graphitized carbon black to remove pigments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.